molecular formula C5H6N2O2 B13409559 4,6(1H,5H)-Pyrimidinedione, 5-methyl-

4,6(1H,5H)-Pyrimidinedione, 5-methyl-

Cat. No.: B13409559
M. Wt: 126.11 g/mol
InChI Key: KHVFJYUWDOOMJE-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, 5-methyl-, also known as 5-methyluracil, is a derivative of pyrimidine. It is a heterocyclic organic compound with the molecular formula C5H6N2O2. This compound is a methylated form of uracil, one of the four nucleobases in the nucleic acid of RNA. The presence of a methyl group at the 5th position distinguishes it from uracil, making it an important compound in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- can be achieved through several methods. One common method involves the methylation of uracil. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 5-methyluracil often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 5-methylcytosine, which is derived from cytosine through methylation. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) .

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, 5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, 5-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- involves its interaction with nucleic acids and enzymes. It can be incorporated into RNA, affecting the transcription and translation processes. Additionally, it can inhibit certain enzymes by mimicking the natural nucleobases, thereby interfering with their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6(1H,5H)-Pyrimidinedione, 5-methyl- is unique due to its specific methylation pattern, which imparts distinct biochemical properties. Unlike uracil, it is more hydrophobic, which can influence its interaction with biological molecules. Compared to thymine, it is found in RNA rather than DNA, making it a valuable tool for studying RNA-related processes .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-methyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9)

InChI Key

KHVFJYUWDOOMJE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC=NC1=O

Origin of Product

United States

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